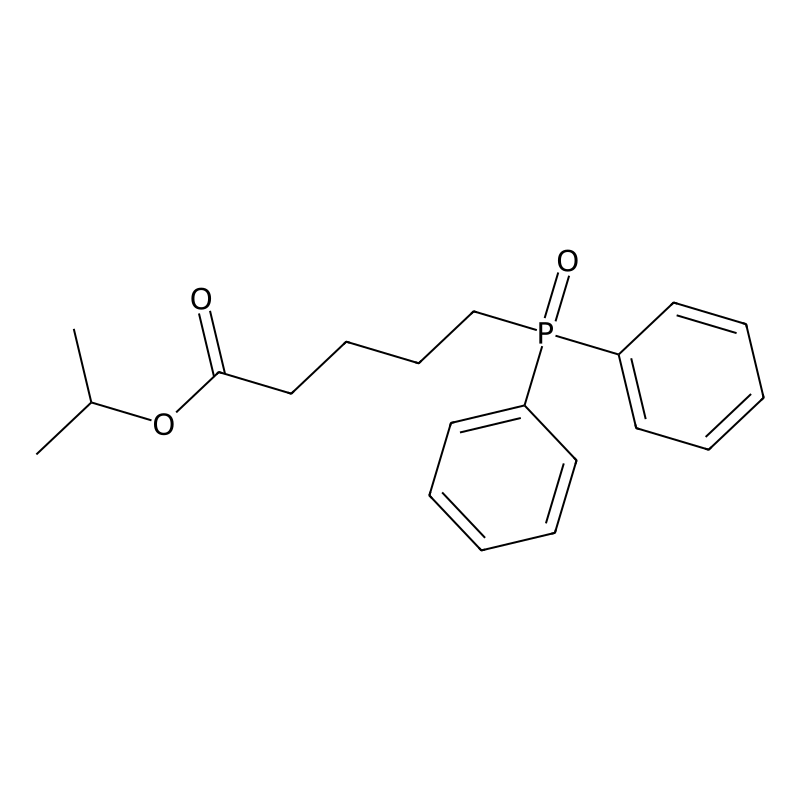

Isopropyl 5-(diphenylphosphoryl)pentanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1. Impurity in Latanoprost ()

Latanoprost is a widely used medication for glaucoma, a condition that damages the optic nerve due to increased pressure in the eye. It works by increasing the outflow of aqueous humor, the fluid that fills the front of the eye. Isopropyl 5-(diphenylphosphoryl)pentanoate is an unwanted byproduct that can form during the manufacturing process of Latanoprost. Researchers investigate its presence and concentration to ensure the purity and safety of commercial Latanoprost formulations.

2. Reference Standard for Analysis ()

Due to its potential presence as an impurity, Isopropyl 5-(diphenylphosphoryl)pentanoate serves as a valuable reference standard in analytical chemistry. Researchers use it to develop and validate methods for detecting and quantifying this impurity in Latanoprost samples. This helps maintain quality control and ensure the drug meets regulatory requirements.

Potential for Future Research

- Organophosphorus Chemistry: The diphenylphosphoryl group is a common functional group in organophosphorus chemistry. Researchers might investigate the reactivity and properties of Isopropyl 5-(diphenylphosphoryl)pentanoate in this context.

- Medicinal Chemistry: The presence of a phosphoric acid ester bond might hold potential for exploring its biological activity or use as a scaffold for designing new drug candidates.

Isopropyl 5-(diphenylphosphoryl)pentanoate is a chemical compound with the molecular formula C₁₈H₁₉O₄P and a CAS number of 2088449-88-9. It is characterized by a pentanoate structure, where the isopropyl group is esterified with a diphenylphosphoryl moiety. This compound is primarily recognized as a potential trace impurity in commercial preparations of latanoprost, a medication used to treat glaucoma and ocular hypertension .

- Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield the corresponding alcohol (isopropanol) and phosphonic acid derivative.

- Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, which can modify its properties or reactivity.

- Nucleophilic Substitution: The diphenylphosphoryl group can react with nucleophiles, leading to the formation of other phosphonates or phosphates.

The synthesis of isopropyl 5-(diphenylphosphoryl)pentanoate typically involves:

- Esterification: Reacting diphenylphosphoryl chloride with isopropanol in the presence of a base such as pyridine to facilitate ester formation.

- Purification: The crude product may require purification through recrystallization or chromatography to isolate the desired compound from by-products.

- Characterization: Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity.

Isopropyl 5-(diphenylphosphoryl)pentanoate finds applications mainly in:

- Pharmaceuticals: As an impurity in latanoprost formulations, its presence must be monitored due to potential effects on drug efficacy and safety.

- Chemical Research: It may serve as a reference standard for analytical chemistry and quality control in pharmaceutical development.

Isopropyl 5-(diphenylphosphoryl)pentanoate shares structural similarities with various phosphonates and esters. Below are some comparable compounds:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| Latanoprost | Prostaglandin analog | Used for glaucoma treatment |

| Diphenylphosphate | Phosphate ester | Commonly used in organic synthesis |

| Isobutyl 4-(diphenylphosphoryl)butanoate | Phosphonate ester | Similar reactivity patterns |

Uniqueness

What sets isopropyl 5-(diphenylphosphoryl)pentanoate apart from these compounds is its specific structural configuration that combines both an isopropyl group and a diphenylphosphoryl moiety within a pentanoate framework. This unique arrangement may influence its reactivity and biological interactions differently compared to other phosphonates or esters.

Isopropyl 5-(diphenylphosphoryl)pentanoate is an organophosphorus compound with the molecular formula C20H25O3P and a molecular weight of 344.4 g/mol [1]. The compound features a central phosphoryl group bonded to two phenyl rings and an alkyl chain that terminates with an isopropyl ester functionality [1] [3]. This structural arrangement creates a molecule with distinct regions of varying polarity and reactivity, contributing to its unique chemical behavior [1].

Bond Characteristics of the Phosphoryl Group

The phosphoryl (P=O) group represents one of the most distinctive structural features of this compound [5]. This functional group exhibits a strong bond with partial double bond character due to π-backbonding between phosphorus and oxygen atoms [5]. The P=O bond typically has a bond length ranging from 1.45 to 1.50 Å, which is shorter than would be expected for a pure single bond, indicating significant double bond character [5] [10].

The phosphorus atom forms single bonds with two phenyl rings and one alkyl chain, creating a tetrahedral geometry [5]. The P-C bonds connecting to the aromatic rings (P-C phenyl) exhibit some π-character due to potential conjugation with the phenyl systems, with typical bond lengths of 1.80-1.85 Å [10]. In contrast, the P-C bond to the alkyl chain is primarily σ in character with similar bond lengths [10].

The bond angles around the phosphorus center are characteristic of tetrahedral geometry, with C-P-C angles between phenyl groups typically ranging from 100-105°, while C-P-C angles between phenyl and alkyl groups often measure 100-110° [16]. The C-P=O bond angles are generally larger, measuring approximately 110-120°, influenced by the strong electron-withdrawing nature of the P=O bond [16].

Spatial Arrangement and Stereochemistry

Isopropyl 5-(diphenylphosphoryl)pentanoate does not contain any stereogenic carbon centers in its structure [6]. Similarly, the phosphorus atom is not a stereogenic center due to the presence of two identical phenyl substituents [6]. The molecule adopts a tetrahedral arrangement around the phosphorus atom, with the P=O bond occupying one of the four positions [6] [15].

The spatial configuration of the molecule is influenced by several factors, including steric interactions between the bulky phenyl groups [6]. These aromatic rings likely adopt orientations that minimize steric hindrance while maximizing electronic stabilization [15]. The pentanoate chain provides conformational flexibility to the molecule, allowing it to adopt various low-energy conformations in solution [16].

A notable feature of the molecular geometry is the strong dipole moment along the P=O bond axis [5]. This dipole contributes significantly to the compound's intermolecular interactions, particularly its ability to act as a hydrogen bond acceptor [5] [16]. The overall three-dimensional structure balances the rigid tetrahedral phosphoryl center with the more flexible alkyl chain, creating a molecule with both defined structural elements and conformational adaptability [16].

Physical and Chemical Properties

Physicochemical Parameters

Isopropyl 5-(diphenylphosphoryl)pentanoate exists as a crystalline solid at room temperature [14]. Its key physicochemical parameters are summarized in Table 2.2.1, which provides a comprehensive overview of the compound's fundamental properties [1] [2] [14].

Table 2.2.1. Physicochemical Parameters of Isopropyl 5-(diphenylphosphoryl)pentanoate

| Parameter | Value |

|---|---|

| Molecular Formula | C20H25O3P |

| Molecular Weight | 344.4 g/mol |

| Physical State | Crystalline solid |

| Melting Point | Not reported in literature |

| Boiling Point | Not reported in literature |

| Density | Not determined in literature |

| LogP (octanol/water) | Not directly reported (estimated >3 based on structure) |

| Shelf Life | 1460 days (4 years) |

| Purity (commercial) | ≥98% |

The compound's relatively high molecular weight and the presence of both polar and nonpolar regions contribute to its physicochemical behavior [1] [3]. While specific experimental values for parameters such as melting point, boiling point, and density are not extensively reported in the literature, the compound's structure suggests a relatively high melting point due to the presence of aromatic rings and potential intermolecular interactions through the phosphoryl group [13] [14].

The estimated partition coefficient (LogP) value is likely greater than 3, indicating moderate to high lipophilicity, which is consistent with the presence of two phenyl rings and an alkyl chain [7] [14]. This property significantly influences the compound's solubility profile and potential interactions with biological systems [14].

Solubility Profile in Various Solvents

The solubility of Isopropyl 5-(diphenylphosphoryl)pentanoate varies considerably across different solvents, reflecting its amphiphilic nature with both polar and nonpolar regions [7] [19]. Table 2.2.2 presents the solubility profile of this compound in various common solvents [7].

Table 2.2.2. Solubility Profile of Isopropyl 5-(diphenylphosphoryl)pentanoate in Various Solvents

| Solvent | Solubility |

|---|---|

| DMSO | 25 mg/ml |

| DMF | 25 mg/ml |

| Ethanol | 50 mg/ml |

| Methanol | Soluble (exact value not reported) |

| Water | Poor solubility (exact value not reported) |

| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/ml |

The compound demonstrates excellent solubility in organic solvents, particularly those of moderate to high polarity such as ethanol (50 mg/ml), dimethyl sulfoxide (25 mg/ml), and dimethylformamide (25 mg/ml) [7] [19]. This solubility pattern is consistent with the presence of both polar phosphoryl groups and nonpolar phenyl rings in the molecular structure [19].

In contrast, the compound exhibits poor solubility in water, which is expected given its relatively high lipophilicity [7] [19]. However, the presence of the polar phosphoryl group does confer some degree of interaction with aqueous environments, as evidenced by its limited solubility (0.25 mg/ml) in a mixed ethanol:phosphate-buffered saline system [7] [22].

The solubility characteristics of this compound are particularly relevant for analytical applications, where appropriate solvent selection is crucial for sample preparation and analysis [19] [22]. The differential solubility across various solvents also provides insights into the compound's potential behavior in complex chemical and biological systems [19].

Stability Characteristics under Different Conditions

Understanding the stability profile of Isopropyl 5-(diphenylphosphoryl)pentanoate under various conditions is essential for proper handling, storage, and application of this compound [13]. Table 2.2.3 summarizes the stability characteristics of this compound under different environmental conditions [13] [14].

Table 2.2.3. Stability Characteristics of Isopropyl 5-(diphenylphosphoryl)pentanoate under Different Conditions

| Condition | Characteristics | Notes |

|---|---|---|

| Thermal Stability | Stable under normal temperature conditions | No decomposition under normal storage conditions |

| pH Stability (Acidic) | Relatively stable in mild acidic conditions; potential hydrolysis of ester group in strong acid | P=O bond generally stable in acidic conditions |

| pH Stability (Basic) | Susceptible to base-catalyzed hydrolysis of the ester group | Ester hydrolysis more likely than P-C bond cleavage |

| Photostability | Expected to be stable to normal light exposure | Should be stored away from strong UV light as a precaution |

| Oxidative Stability | Relatively stable to oxidation due to already oxidized phosphoryl group | P(V) oxidation state is already the highest for phosphorus |

| Hydrolytic Stability | Ester group susceptible to hydrolysis in aqueous environments | Rate of hydrolysis increases with temperature and pH extremes |

The compound demonstrates good thermal stability under normal storage and handling conditions, with a reported shelf life of approximately four years (1460 days) [13] [14]. This stability is attributed to the inherent strength of the phosphoryl bonds and the absence of highly reactive functional groups [13].

In terms of pH stability, the compound shows differential sensitivity to acidic and basic conditions [13] [20]. In acidic environments, the phosphoryl group remains relatively stable, although prolonged exposure to strong acids may lead to hydrolysis of the ester functionality [13] [20]. Under basic conditions, the compound is more susceptible to degradation, primarily through base-catalyzed hydrolysis of the isopropyl ester group [13] [20].

The phosphoryl group, being already in its highest oxidation state (P(V)), confers good oxidative stability to the compound [13]. However, like many organic compounds, extended exposure to strong oxidizing agents should be avoided [13]. Similarly, while the compound is expected to be stable under normal light conditions, storage away from strong UV radiation is recommended as a precautionary measure [13] [14].

Hydrolytic stability represents a key consideration for this compound, particularly in aqueous environments [13] [20]. The isopropyl ester group is susceptible to hydrolysis, with the rate of this process increasing at temperature and pH extremes [13] [20]. This hydrolytic sensitivity has implications for the compound's long-term stability in solution and its potential reactivity in various chemical and biological systems [20].

Spectroscopic Properties

IR Spectral Characteristics of Phosphoryl Groups

Infrared (IR) spectroscopy provides valuable insights into the structural features of Isopropyl 5-(diphenylphosphoryl)pentanoate, particularly regarding the characteristic vibrations of the phosphoryl group [9] [12]. Table 2.3.1 summarizes the key IR spectral characteristics of this compound, with emphasis on the phosphoryl and related functional groups [9] [12].

Table 2.3.1. IR Spectral Characteristics of Phosphoryl Groups in Isopropyl 5-(diphenylphosphoryl)pentanoate

| Functional Group | Wavenumber Range (cm-1) | Intensity | Characteristic Features |

|---|---|---|---|

| P=O stretching | 1200-1250 | Strong | Distinctive strong band characteristic of phosphoryl group |

| P-C stretching (aromatic) | 1100-1150 | Medium | Multiple bands due to phenyl-phosphorus bonds |

| P-C stretching (aliphatic) | 700-800 | Medium | Less intense than aromatic P-C stretching |

| C=O stretching (ester) | 1730-1750 | Strong | Sharp band characteristic of ester carbonyl |

| C-O stretching (ester) | 1050-1200 | Medium to strong | Multiple bands in this region |

| C-H stretching (aromatic) | 3000-3100 | Weak | Multiple weak bands |

| C-H stretching (aliphatic) | 2850-2950 | Medium | Multiple bands of medium intensity |

The most distinctive feature in the IR spectrum of this compound is the strong P=O stretching vibration, which typically appears as an intense band in the 1200-1250 cm-1 region [9] [12]. This band is characteristic of phosphoryl compounds and serves as a key diagnostic marker for their identification [9]. The position and intensity of this band can provide information about the electronic environment around the phosphorus atom and potential intermolecular interactions involving the P=O group [9] [12].

The P-C stretching vibrations appear at different frequencies depending on whether the carbon is aromatic or aliphatic [9] [12]. The aromatic P-C stretching bands typically appear in the 1100-1150 cm-1 region with medium intensity, while the aliphatic P-C stretching vibrations are observed at lower frequencies (700-800 cm-1) [9] [12]. These differences reflect the distinct electronic environments of the two types of P-C bonds [12].

Additional significant features in the IR spectrum include the strong C=O stretching band of the ester group (1730-1750 cm-1) and the C-O stretching vibrations (1050-1200 cm-1) [9] [12]. The aromatic and aliphatic C-H stretching bands appear in their characteristic regions (3000-3100 cm-1 and 2850-2950 cm-1, respectively) [12].

The IR spectral pattern of Isopropyl 5-(diphenylphosphoryl)pentanoate provides a unique fingerprint that can be used for compound identification and purity assessment [9] [12]. Furthermore, changes in the position or intensity of key bands, particularly the P=O stretching vibration, can offer insights into molecular interactions and potential structural modifications [9] [12].

NMR Spectral Analysis (1H, 13C, 31P)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structural details of Isopropyl 5-(diphenylphosphoryl)pentanoate [10] [21]. The compound can be characterized using various NMR techniques, including 1H, 13C, and 31P NMR, each providing complementary information about its molecular structure [10] [21]. Table 2.3.2 summarizes the expected NMR spectral features of this compound [10] [21].

Table 2.3.2. NMR Spectral Analysis of Isopropyl 5-(diphenylphosphoryl)pentanoate

| NMR Type | Expected Chemical Shift | Assignment | Characteristic Features |

|---|---|---|---|

| 1H NMR | 7.4-7.8 ppm | Aromatic protons (10H, multiplet) | Complex coupling patterns due to phenyl rings |

| 1H NMR | 4.9-5.1 ppm | Isopropyl CH (1H, septet) | J-coupling with adjacent methyl groups |

| 1H NMR | 1.1-1.3 ppm | Isopropyl CH3 (6H, doublet) | J-coupling with isopropyl CH |

| 1H NMR | 1.5-2.5 ppm | Aliphatic CH2 protons (8H, complex pattern) | Complex coupling with adjacent CH2 groups and phosphorus |

| 13C NMR | 128-135 ppm | Aromatic carbons | Multiple signals with P-coupling |

| 13C NMR | 170-173 ppm | Carbonyl carbon (C=O) | Downfield shift due to carbonyl group |

| 13C NMR | 67-70 ppm | Isopropyl CH carbon | Splitting due to adjacent methyl groups |

| 13C NMR | 20-35 ppm | Aliphatic carbons | Complex pattern with P-coupling for carbon adjacent to P |

| 31P NMR | 30-35 ppm | Phosphorus atom | Single peak, characteristic of diphenylphosphoryl group |

In the 1H NMR spectrum, the aromatic protons of the two phenyl rings appear as complex multiplets in the 7.4-7.8 ppm region, reflecting the magnetic non-equivalence of these protons and their coupling patterns [10] [21]. The isopropyl group exhibits characteristic signals, including a septet for the methine proton (CH) at 4.9-5.1 ppm and a doublet for the methyl protons (CH3) at 1.1-1.3 ppm [10]. The aliphatic chain protons appear as complex multiplets in the 1.5-2.5 ppm region, with coupling patterns influenced by adjacent methylene groups and potential long-range coupling with the phosphorus atom [10] [21].

The 13C NMR spectrum provides additional structural information, with aromatic carbon signals appearing in the 128-135 ppm range [10] [21]. These signals often show splitting due to coupling with the phosphorus atom, particularly for carbons in close proximity to phosphorus [10]. The carbonyl carbon of the ester group appears as a distinctive downfield signal at 170-173 ppm, while the isopropyl CH carbon resonates at 67-70 ppm [10] [21]. The aliphatic chain carbons appear in the 20-35 ppm region, with the carbon adjacent to phosphorus showing characteristic P-coupling [10] [21].

The 31P NMR spectrum provides perhaps the most diagnostic information for phosphoryl compounds [10]. Isopropyl 5-(diphenylphosphoryl)pentanoate typically exhibits a single sharp peak in the 30-35 ppm region, which is characteristic of diphenylphosphoryl groups [10]. This signal serves as a sensitive probe for the electronic environment around the phosphorus atom and can be used to monitor reactions involving the phosphoryl group [10] [21].

The combination of these NMR techniques provides a comprehensive structural characterization of Isopropyl 5-(diphenylphosphoryl)pentanoate, allowing for confirmation of its identity, assessment of its purity, and investigation of its behavior in various chemical environments [10] [21].

Mass Spectrometric Patterns and Fragmentation

Mass spectrometry (MS) offers valuable insights into the molecular structure of Isopropyl 5-(diphenylphosphoryl)pentanoate through its characteristic fragmentation patterns [11] [17]. Table 2.3.3 summarizes the expected mass spectrometric features and fragmentation pathways of this compound [11] [17].

Table 2.3.3. Mass Spectrometric Patterns and Fragmentation of Isopropyl 5-(diphenylphosphoryl)pentanoate

| Fragment | Expected m/z | Relative Abundance | Significance |

|---|---|---|---|

| Molecular ion [M]+ | 344 | Low to medium | Confirms molecular weight |

| [M-C3H7]+ (loss of isopropyl) | 301 | Medium | Common fragmentation pathway for isopropyl esters |

| [M-C3H7O]+ (loss of isopropoxy) | 285 | Medium | Alternative fragmentation of ester group |

| [M-C5H9O2]+ (loss of isopropyl ester) | 259 | Medium to high | Loss of entire ester functionality |

| Ph2PO+ (diphenylphosphoryl cation) | 215 | High (often base peak) | Stable fragment, characteristic of diphenylphosphoryl compounds |

| Ph2P+ (diphenylphosphino cation) | 199 | Medium | Further fragmentation with loss of oxygen |

| PhP+ (phenylphosphino cation) | 123 | Low to medium | Further fragmentation with loss of phenyl group |

| Ph+ (phenyl cation) | 77 | Medium | Common fragment in aromatic compounds |

The mass spectrum of Isopropyl 5-(diphenylphosphoryl)pentanoate typically shows a molecular ion peak [M]+ at m/z 344, confirming its molecular weight [1] [11]. However, this peak often exhibits relatively low to medium abundance due to the molecule's propensity for fragmentation [11] [17].

A characteristic fragmentation pathway involves the loss of the isopropyl group (C3H7), resulting in a fragment at m/z 301 [11] [17]. Alternatively, the loss of the isopropoxy group (C3H7O) generates a fragment at m/z 285 [11]. A more extensive fragmentation involving the loss of the entire isopropyl ester moiety (C5H9O2) produces a fragment at m/z 259 [11] [17].

One of the most distinctive and often most abundant fragments in the mass spectrum is the diphenylphosphoryl cation (Ph2PO+) at m/z 215 [11] [17]. This fragment is highly characteristic of compounds containing the diphenylphosphoryl group and frequently appears as the base peak in the spectrum [11] [17]. Further fragmentation can lead to the formation of the diphenylphosphino cation (Ph2P+, m/z 199) through the loss of oxygen, and the phenylphosphino cation (PhP+, m/z 123) through the loss of a phenyl group [11] [17].

The phenyl cation (Ph+, m/z 77) represents another common fragment, reflecting the presence of aromatic rings in the molecule [11]. This fragmentation pattern is consistent with other aromatic-containing compounds [11] [17].

The mass spectrometric profile of Isopropyl 5-(diphenylphosphoryl)pentanoate provides a distinctive fingerprint that can be used for compound identification and structural confirmation [11] [17]. The relative abundances of specific fragments can also offer insights into the compound's structural stability and preferred fragmentation pathways [11] [17].

Structure-Property Relationships

The molecular structure of Isopropyl 5-(diphenylphosphoryl)pentanoate directly influences its physical, chemical, and spectroscopic properties [16]. Understanding these structure-property relationships is essential for predicting the compound's behavior in various contexts and for designing related compounds with tailored properties [16]. Table 2.4 summarizes the key structure-property relationships for this compound [16].

Table 2.4. Structure-Property Relationships of Isopropyl 5-(diphenylphosphoryl)pentanoate

| Structural Feature | Related Properties | Functional Significance |

|---|---|---|

| Phosphoryl (P=O) Group | Strong IR absorption, high polarity, Lewis base character | Hydrogen bond acceptor, coordination site for metals |

| Diphenyl Groups | Increased lipophilicity, UV absorption, steric bulk | Contributes to overall stability and solubility in organic solvents |

| Pentanoate Chain | Flexible linker, increased lipophilicity | Provides conformational flexibility to the molecule |

| Isopropyl Ester | Hydrolyzable group, moderate steric hindrance | Potential site for enzymatic or chemical hydrolysis |

| Overall Molecular Shape | Amphiphilic character with polar phosphoryl head and lipophilic regions | Influences solubility profile and intermolecular interactions |

The phosphoryl (P=O) group represents a key structural feature that significantly influences the compound's properties [5] [16]. This group confers high polarity and Lewis base character to the molecule, enabling it to act as a hydrogen bond acceptor and potential coordination site for metal ions [5] [16]. The strong IR absorption of the P=O bond (1200-1250 cm-1) provides a distinctive spectroscopic signature that is valuable for compound identification and characterization [9] [16].

The two phenyl rings attached to the phosphorus atom contribute to the compound's overall lipophilicity and provide steric bulk around the phosphoryl center [6] [16]. These aromatic groups also confer UV absorption properties and enhance the compound's solubility in organic solvents [16]. The rigid nature of the phenyl rings contrasts with the flexibility of the pentanoate chain, creating a molecule with both defined structural elements and conformational adaptability [6] [16].

The pentanoate chain serves as a flexible linker between the phosphoryl group and the ester functionality, contributing to the compound's overall lipophilicity and providing conformational flexibility [16]. This flexibility allows the molecule to adopt various low-energy conformations, potentially influencing its interactions with other molecules or biological systems [16].

The isopropyl ester group introduces a hydrolyzable functionality into the molecule, representing a potential site for enzymatic or chemical modification [13] [16]. The moderate steric hindrance provided by the isopropyl group may influence the rate of hydrolysis and the compound's overall reactivity [13] [16].

The overall molecular shape of Isopropyl 5-(diphenylphosphoryl)pentanoate can be described as amphiphilic, with a polar phosphoryl head and more lipophilic regions contributed by the phenyl rings and alkyl chain [16]. This structural arrangement influences the compound's solubility profile, with good solubility in organic solvents but limited solubility in aqueous environments [7] [16]. The amphiphilic character also affects the compound's intermolecular interactions, including potential self-association and interactions with other molecules [16].